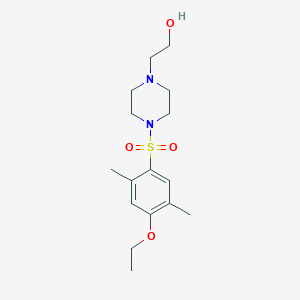
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as EDP-420, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDP-420 belongs to a class of compounds known as piperazine derivatives, which have been found to exhibit a wide range of biological activities. In
作用机制
Target of Action
The primary targets of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown. This compound is structurally similar to certain piperazine derivatives, which are known to interact with a variety of receptors and enzymes in the body
Mode of Action
Given its structural similarity to other piperazine derivatives, it may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or receptor agonism/antagonism
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown. Piperazine derivatives are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation
Pharmacokinetics
The pharmacokinetic properties of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Piperazine derivatives are generally well absorbed and widely distributed in the body, and they are metabolized by the liver and excreted in the urine
Result of Action
The molecular and cellular effects of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation
Action Environment
The action, efficacy, and stability of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its interaction with its targets
实验室实验的优点和局限性
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several advantages for lab experiments. It has high potency and selectivity, making it an ideal candidate for studying the mechanisms of action of various neurotransmitter systems. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol also has good water solubility, allowing for easy administration in animal models. However, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has some limitations, including its short half-life and potential toxicity at high doses.
未来方向
There are several future directions for the study of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. One potential direction is to further explore its therapeutic potential for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain and inflammation. Furthermore, the development of more potent and selective derivatives of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its potent antipsychotic and anxiolytic effects, as well as its potential as a treatment for various neurological disorders, make it a promising candidate for further study.
合成方法
The synthesis method of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves the reaction of 4-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)piperazine with 2-chloroethanol in the presence of a base. The reaction proceeds through a substitution mechanism, resulting in the formation of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol as the final product. The synthesis method has been optimized to yield high purity and high yield of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol.
科学研究应用
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic and anxiolytic effects in various animal models. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has also been found to be effective in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
2-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-11-14(3)16(12-13(15)2)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKHIZNUQNGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

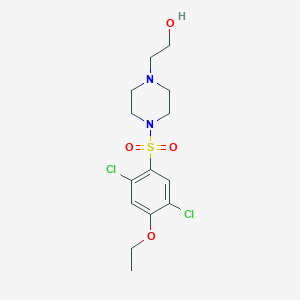
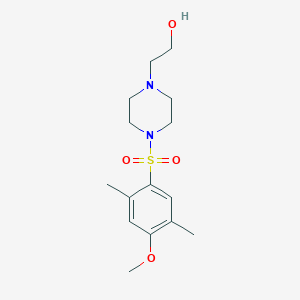
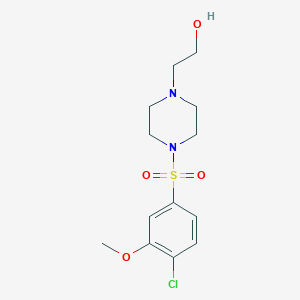
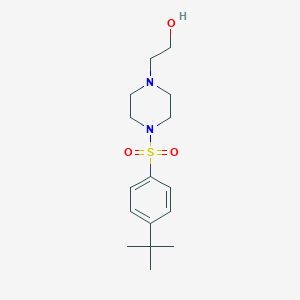
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)


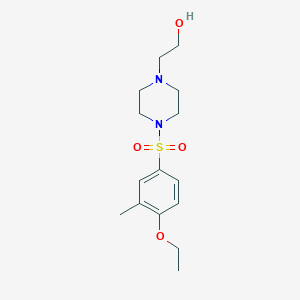
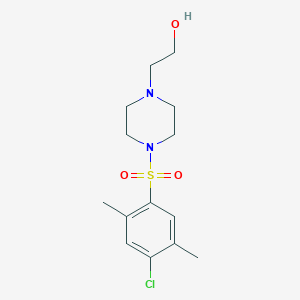
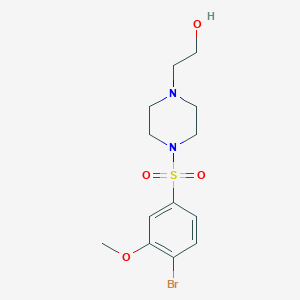

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
